molecular formula C13H18O2 B13437534 1-((m-Tolyloxy)methyl)cyclopentan-1-ol

1-((m-Tolyloxy)methyl)cyclopentan-1-ol

Cat. No.: B13437534
M. Wt: 206.28 g/mol
InChI Key: ORJDEBDUVJOMID-UHFFFAOYSA-N
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Description

1-((m-Tolyloxy)methyl)cyclopentan-1-ol is an organic compound with the molecular formula C13H18O2 and a molecular weight of 206.28 g/mol . It is characterized by a cyclopentane ring substituted with a hydroxyl group and a methylene bridge linked to a m-tolyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((m-Tolyloxy)methyl)cyclopentan-1-ol typically involves the reaction of cyclopentanone with m-tolylmethanol in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate oxonium ion, which undergoes nucleophilic attack by the m-tolylmethanol, followed by dehydration to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-((m-Tolyloxy)methyl)cyclopentan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, KMnO4

    Reduction: LiAlH4

    Substitution: SOCl2

Major Products Formed

    Oxidation: 1-((m-Tolyloxy)methyl)cyclopentanone

    Reduction: 1-((m-Tolyloxy)methyl)cyclopentanol

    Substitution: 1-((m-Tolyloxy)methyl)cyclopentyl chloride

Scientific Research Applications

1-((m-Tolyloxy)methyl)cyclopentan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-((m-Tolyloxy)methyl)cyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The hydroxyl group plays a crucial role in forming hydrogen bonds with target molecules, while the m-tolyl group provides hydrophobic interactions that stabilize the compound’s binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((m-Tolyloxy)methyl)cyclopentan-1-ol is unique due to the presence of the m-tolyl group, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

1-[(3-methylphenoxy)methyl]cyclopentan-1-ol

InChI

InChI=1S/C13H18O2/c1-11-5-4-6-12(9-11)15-10-13(14)7-2-3-8-13/h4-6,9,14H,2-3,7-8,10H2,1H3

InChI Key

ORJDEBDUVJOMID-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC2(CCCC2)O

Origin of Product

United States

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